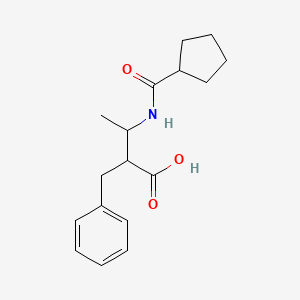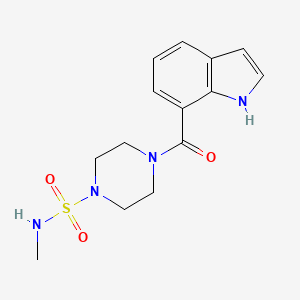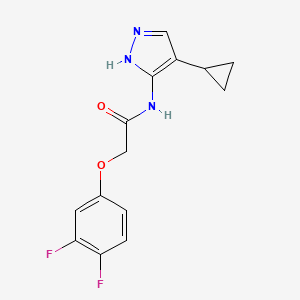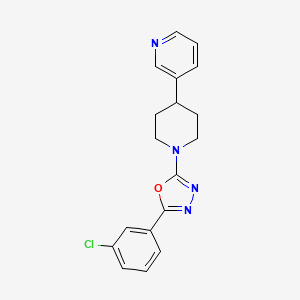![molecular formula C16H19N3O3 B7448057 3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one](/img/structure/B7448057.png)
3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diketones and amines.
Introduction of the Methoxyacetyl Group: The methoxyacetyl group is introduced via an acylation reaction using methoxyacetyl chloride and a suitable base.
Formation of the Quinazolinone Core: The quinazolinone core is formed through a condensation reaction between anthranilic acid derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
科学研究应用
3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
- 3-[1-(2-Methoxyacetyl)piperidin-3-yl]quinazolin-4-one
- 3-[1-(2-Methoxyacetyl)piperidin-2-yl]quinazolin-4-one
Uniqueness
3-[1-(2-Methoxyacetyl)piperidin-4-yl]quinazolin-4-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds. Its methoxyacetyl group and piperidine ring contribute to its unique pharmacological profile.
属性
IUPAC Name |
3-[1-(2-methoxyacetyl)piperidin-4-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-22-10-15(20)18-8-6-12(7-9-18)19-11-17-14-5-3-2-4-13(14)16(19)21/h2-5,11-12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSILZGDVWYQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3S)-3-[(1-cyclopentylpyrazole-3-carbonyl)amino]oxolane-2-carboxylic acid](/img/structure/B7447987.png)

![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazole](/img/structure/B7448012.png)
![Methyl 3-[(furan-2-carbonylamino)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7448014.png)
![4-[4-(2-chlorophenoxy)piperidin-1-yl]-2-(methoxymethyl)-1H-pyrimidin-6-one](/img/structure/B7448018.png)
![N-[[1-(2,3-dichlorophenyl)triazol-4-yl]methyl]-N-methylacetamide](/img/structure/B7448024.png)
![2-[3-[(3-Propyl-1,2,4-thiadiazol-5-yl)carbamoylamino]phenyl]acetic acid](/img/structure/B7448032.png)

![2-Benzyl-3-[(2-methyloxane-4-carbonyl)amino]butanoic acid](/img/structure/B7448037.png)

![6-[(6-Methylpyrimidin-4-yl)methyl]-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7448052.png)
![1-(2,2-dimethylpropanoyl)-N-[(1-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7448060.png)
![4-Tert-butyl-2-[[4-(2-methoxyphenyl)triazol-1-yl]methyl]-1,3-thiazole](/img/structure/B7448076.png)
